

A Comparative Toxicological Profile of 5-Ethyl-2-methylpyridine and Structurally Related Alkylpyridines

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Ethyl-2-methylpyridine**

Cat. No.: **B142974**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological and toxicological profiles of **5-Ethyl-2-methylpyridine** and other structurally related alkylpyridines, including isomers of picoline (methylpyridine) and lutidine (dimethylpyridine). The information is intended to support researchers and professionals in the fields of drug development, toxicology, and chemical safety assessment by presenting key data from various biological assays.

Introduction

5-Ethyl-2-methylpyridine is a substituted pyridine derivative used in the synthesis of nicotinic acid (a form of vitamin B3) and as a flavoring agent.^{[1][2]} Understanding its biological activity, particularly in comparison to other alkylpyridines, is crucial for evaluating its safety profile and potential for cross-reactivity in biological systems. This guide summarizes available acute and repeated-dose toxicity data, as well as genotoxicity information, for **5-Ethyl-2-methylpyridine** and a selection of its structural analogs.

Comparative Toxicity Data

The following tables summarize the available quantitative data from key toxicological studies on **5-Ethyl-2-methylpyridine** and its comparators.

Table 1: Acute Oral Toxicity (LD50)

Compound	CAS Number	Species	LD50 (mg/kg)	Reference(s)
5-Ethyl-2-methylpyridine	104-90-5	Rat	368 - 1737	[3][4][5][6][7]
Mouse	282	[5]		
2-Picoline (2-Methylpyridine)	109-06-8	Rat	790	[8]
3-Picoline (3-Methylpyridine)	108-99-6	Rat	400	[9][10]
4-Picoline (4-Methylpyridine)	108-89-4	Rat	440 - 1290	[11][12]
Mouse	350	[11]		
2,4-Lutidine (2,4-Dimethylpyridine)	108-47-4	Rat	200	[1][13][14][15][16]
2,5-Lutidine (2,5-Dimethylpyridine)	589-93-5	Rat	800	
2,6-Lutidine (2,6-Dimethylpyridine)	108-48-5	Rat	400	[17]
3,4-Lutidine (3,4-Dimethylpyridine)	583-58-4	Rat	679 - 710	[18][19][20]
3,5-Lutidine (3,5-Dimethylpyridine)	591-22-0	Rat	< 500	[21]

Table 2: Repeated-Dose Oral Toxicity (28-Day Studies)

Compound	CAS Number	Species	NOAEL (mg/kg/day)	Effects Observed at Higher Doses	Reference(s)
5-Ethyl-2-methylpyridine	104-90-5	Rat	30	No treatment-related adverse effects observed.	This data is inferred from read-across assessments.

Note: NOAEL (No Observed Adverse Effect Level) data for many of the comparative compounds from standardized 28-day studies is not readily available in the public domain.

Table 3: Genotoxicity (Ames Test - OECD 471)

Compound	CAS Number	Test System	Metabolic Activation	Result	Reference(s)
5-Ethyl-2-methylpyridine	104-90-5	Salmonella typhimurium	With and without	Negative	[6]

Experimental Protocols

Detailed methodologies for the key toxicological assays referenced in this guide are based on the OECD Guidelines for the Testing of Chemicals.

OECD Test Guideline 401: Acute Oral Toxicity

This test provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance.[21][22]

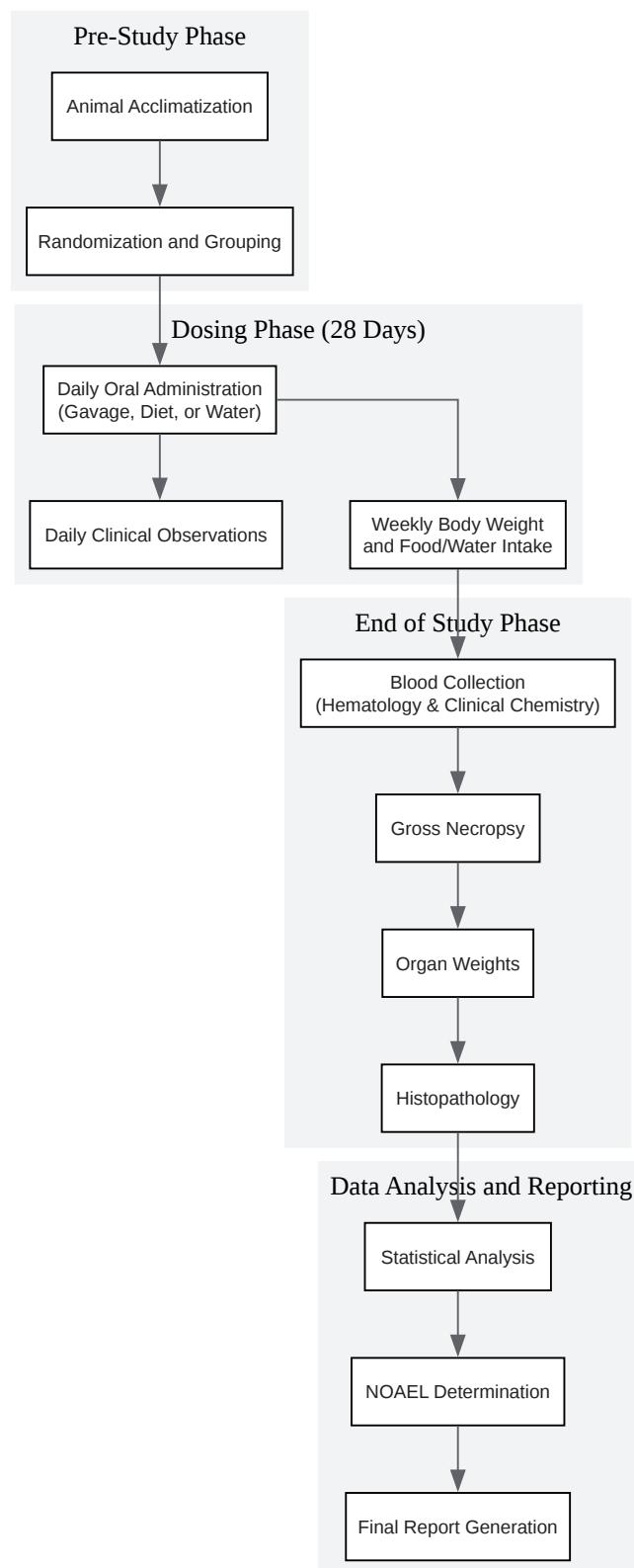
- Principle: The test substance is administered in graduated doses to several groups of fasted experimental animals (typically rats) by oral gavage.
- Procedure:

- Animals are fasted overnight prior to dosing.
- A single dose of the test substance is administered to each animal.
- Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
- A post-mortem examination is performed on all animals.
- Endpoint: The LD50 (median lethal dose), which is the statistically derived dose that is expected to cause death in 50% of the treated animals.

OECD Test Guideline 407: Repeated Dose 28-Day Oral Toxicity Study in Rodents

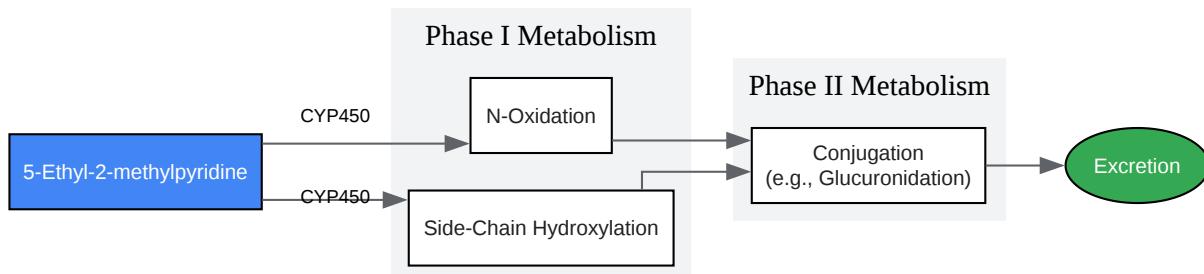
This study provides information on the potential health hazards arising from repeated oral exposure to a substance over a 28-day period.[\[3\]](#)[\[11\]](#)[\[13\]](#)

- Principle: The test substance is administered daily in graduated doses to several groups of experimental animals (typically rats) for 28 days.
- Procedure:
 - At least three dose groups and a control group are used.
 - The test substance is administered orally by gavage or in the diet/drinking water.
 - Observations include clinical signs, body weight, food/water consumption, hematology, clinical biochemistry, and urinalysis.
 - At the end of the study, a full necropsy is performed, and organs are weighed and examined histopathologically.
- Endpoint: The No Observed Adverse Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed.


OECD Test Guideline 471: Bacterial Reverse Mutation Test (Ames Test)

This in vitro assay is used to identify substances that can cause gene mutations.[\[4\]](#)[\[8\]](#)[\[9\]](#)

- Principle: The test uses amino acid-requiring strains of *Salmonella typhimurium* and *Escherichia coli* to detect point mutations by reverse mutation.
- Procedure:
 - Bacteria are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix).
 - The bacteria are plated on a minimal medium lacking the required amino acid.
 - After incubation, the number of revertant colonies (colonies that have mutated and can now grow on the minimal medium) is counted.
- Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.


Mandatory Visualizations

The following diagrams illustrate a typical workflow for an in vivo toxicity study and a conceptual metabolic pathway for alkylpyridines.

[Click to download full resolution via product page](#)

Caption: Workflow for an OECD 407 28-Day Repeated Dose Oral Toxicity Study.

[Click to download full resolution via product page](#)

Caption: Conceptual Metabolic Pathway for Alkylpyridines.

Discussion and Conclusion

The acute oral toxicity of **5-Ethyl-2-methylpyridine** in rats appears to be in a similar range to that of various picoline and lutidine isomers, with LD₅₀ values generally falling in the hundreds of milligrams per kilogram of body weight. This suggests a moderate level of acute toxicity for this class of compounds.

The negative result for **5-Ethyl-2-methylpyridine** in the Ames test indicates a lack of mutagenic potential under the conditions of the assay. This is an important consideration in the overall safety assessment of the compound.

The available data from a 28-day repeated-dose study on a read-across material suggests a NOAEL of 30 mg/kg/day for **5-Ethyl-2-methylpyridine** in rats. More comprehensive repeated-dose toxicity studies on **5-Ethyl-2-methylpyridine** and its isomers would be beneficial for a more thorough comparison of their sub-chronic toxicity profiles.

In conclusion, based on the available data, **5-Ethyl-2-methylpyridine** exhibits a toxicological profile that is broadly comparable to other simple alkylpyridines. The lack of mutagenicity in the Ames test is a favorable finding. However, further studies on repeated-dose toxicity and the specific metabolic pathways of **5-Ethyl-2-methylpyridine** would provide a more complete understanding of its biological activity and potential for cross-reactivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. 5-ethyl-2-methyl pyridine, 104-90-5 [thegoodsentscompany.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. 5-Ethyl-2-methylpyridine - Safety Data Sheet [chemicalbook.com]
- 7. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]
- 8. 2-Picoline - Hazardous Agents | Haz-Map [haz-map.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. 4-Methyl Pyridine (Picoline) MSDS [exporterlabchemicals.com]
- 12. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 13. 2,4-Lutidine | 108-47-4 [chemicalbook.com]
- 14. 2,4-Lutidine - Wikipedia [en.wikipedia.org]
- 15. 2,4-lutidine, 108-47-4 [thegoodsentscompany.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. fishersci.com [fishersci.com]
- 19. fishersci.com [fishersci.com]
- 20. cdhfinechemical.com [cdhfinechemical.com]
- 21. fishersci.com [fishersci.com]
- 22. fishersci.com [fishersci.com]

- To cite this document: BenchChem. [A Comparative Toxicological Profile of 5-Ethyl-2-methylpyridine and Structurally Related Alkylpyridines]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b142974#cross-reactivity-studies-of-5-ethyl-2-methylpyridine-in-biological-assays>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com